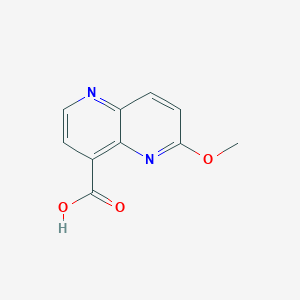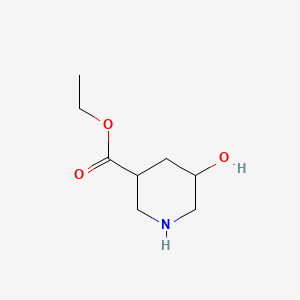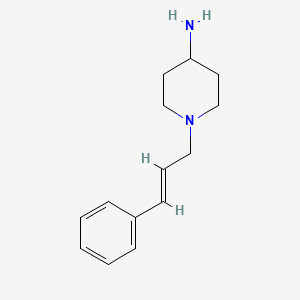
1-Cinnamylpiperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cinnamylpiperidin-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a significant structural motif in many pharmaceuticals and natural products. This compound is characterized by the presence of a piperidine ring substituted with a phenylprop-2-en-1-yl group at the 1-position and an amine group at the 4-position.
Vorbereitungsmethoden
The synthesis of 1-Cinnamylpiperidin-4-amine can be achieved through various synthetic routes. One common method involves the reaction of piperidine with cinnamaldehyde under specific conditions to form the desired product. The reaction typically requires a catalyst and may involve steps such as hydrogenation and cyclization .
Industrial production methods for piperidine derivatives often involve continuous flow reactions and the use of advanced catalytic systems to ensure high yields and purity. These methods are designed to be cost-effective and scalable for large-scale production .
Analyse Chemischer Reaktionen
1-Cinnamylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
1-Cinnamylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are known for their pharmacological activities, and this compound is investigated for its potential therapeutic applications.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemicals
Wirkmechanismus
The mechanism of action of 1-Cinnamylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .
Vergleich Mit ähnlichen Verbindungen
1-Cinnamylpiperidin-4-amine can be compared with other piperidine derivatives such as:
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Known for its anticancer and anti-inflammatory activities.
Matrine: Exhibits antiproliferative effects on cancer cells.
Berberine: Used for its antimicrobial and antidiabetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives.
Eigenschaften
Molekularformel |
C14H20N2 |
|---|---|
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
1-[(E)-3-phenylprop-2-enyl]piperidin-4-amine |
InChI |
InChI=1S/C14H20N2/c15-14-8-11-16(12-9-14)10-4-7-13-5-2-1-3-6-13/h1-7,14H,8-12,15H2/b7-4+ |
InChI-Schlüssel |
WFNZTJWHNNELBY-QPJJXVBHSA-N |
Isomerische SMILES |
C1CN(CCC1N)C/C=C/C2=CC=CC=C2 |
Kanonische SMILES |
C1CN(CCC1N)CC=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


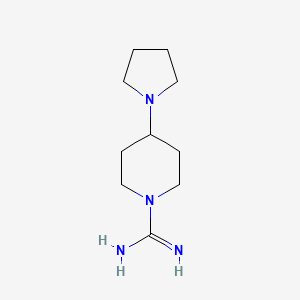
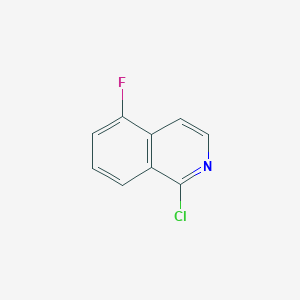

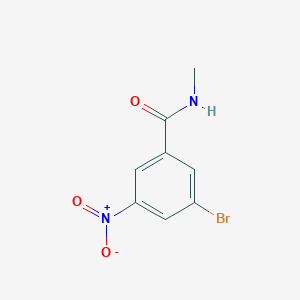
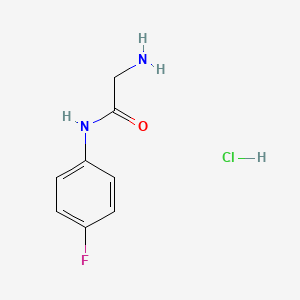
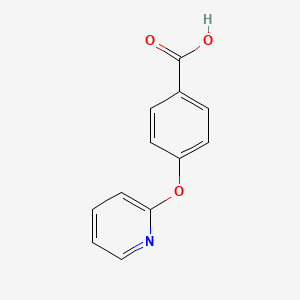
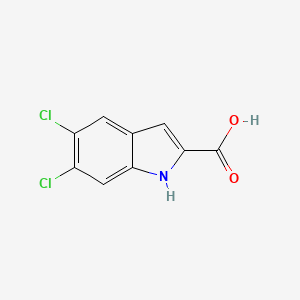

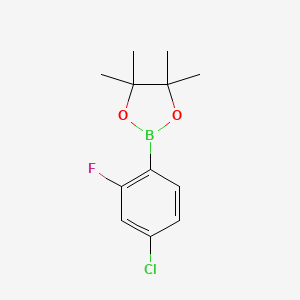
![1H-Pyrrolo[2,3-B]pyridin-5-OL, 4-fluoro-1-[tris(1-methylethyl)silyl]-](/img/structure/B1370856.png)


